molecular formula C24H21BrN2O5 B12017882 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 767339-06-0

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12017882
CAS No.: 767339-06-0
M. Wt: 497.3 g/mol
InChI Key: GUZBJSXYLCXHJB-CVKSISIWSA-N
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Description

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C27H27BrN2O5 and a molecular weight of 539.431 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxybenzoyl group, and a propoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps. One common method starts with the reaction of 4-bromo-2-hydroxybenzaldehyde with carbohydrazide to form an intermediate compound. This intermediate is then reacted with 4-propoxybenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and confirm the product’s identity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .

Properties

CAS No.

767339-06-0

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C24H21BrN2O5/c1-2-13-31-19-10-7-16(8-11-19)24(30)32-22-12-9-18(25)14-17(22)15-26-27-23(29)20-5-3-4-6-21(20)28/h3-12,14-15,28H,2,13H2,1H3,(H,27,29)/b26-15+

InChI Key

GUZBJSXYLCXHJB-CVKSISIWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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